Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and related compounds involves several steps, including condensation reactions, and the use of specific catalysts to achieve the desired product. One efficient synthetic route developed utilizes l-Proline as a catalyst in a one-pot four-component reaction, highlighting a greener methodology with operational simplicity and avoidance of toxic catalysts and hazardous solvents (Yadav, Kim, Jeong, & Lim, 2021).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insights into the spatial arrangement of atoms within the compound. These studies reveal the conformation of bonds and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. For instance, the structure of Methyl N-(4-chlorophenyl)succinamate, a related compound, shows specific conformational details that contribute to its stability and reactivity (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).
Chemical Reactions and Properties
The reactivity of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is influenced by its functional groups and molecular structure. Studies have explored its role in various chemical reactions, including cyclisation reactions and polymerization processes. For example, the compound undergoes base-induced cyclisation to give products in high enantiomeric purity, demonstrating its utility in stereoselective synthesis (Betts, Pritchard, Schofield, Stoodley, & Vohra, 1999).
Physical Properties Analysis
The physical properties of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, such as melting point, boiling point, and solubility, are determined through experimental studies. These properties are essential for handling the compound and for its application in various chemical processes.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the compound's behavior in different chemical environments, are crucial for its application in synthesis and manufacturing processes. The compound's ability to participate in specific reactions, such as Knoevenagel condensation and other cyclisation reactions, highlights its chemical versatility (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
Scientific Research Applications
1. Application in Synthesis of Transition Metal Complexes
- Summary of Application: The compound has been used in the synthesis of transition metal complexes. These complexes were synthesized under basic conditions and characterized through spectral analyses .
- Methods of Application: The ligand was synthesized and purified through column chromatography. Cr+3, Mn+2, Co+3, Ni+2, Cu+2 complexes of the ligand were synthesized under basic conditions .
- Results or Outcomes: The antibacterial and antioxidant characteristics of the ligand and its complexes were established. All of them were found to be active antioxidants. The Cobalt complex has an excellent potential to act against all tested bacteria .
2. Application in Biological Activities of Indole Derivatives
- Summary of Application: The compound is a derivative of indole, which has been found in many important synthetic drug molecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application: The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes: The results also vary depending on the specific biological activity. For example, certain indole derivatives have shown inhibitory activity against influenza A .
3. Application in Pesticide Production
- Summary of Application: The compound is used in the production of Pyraclostrobin, a broad-spectrum fungicide that is used to control a wide range of fungal diseases in crops .
- Methods of Application: Pyraclostrobin is typically applied as a spray to the leaves of plants. The specific application rate and timing can vary depending on the crop and the specific disease being targeted .
- Results or Outcomes: Pyraclostrobin has been shown to effectively control a wide range of fungal diseases, helping to improve crop yields .
4. Application in Synthesis of Bioactive Aromatic Compounds
- Summary of Application: The compound, being a derivative of indole, can be used in the synthesis of various bioactive aromatic compounds .
- Methods of Application: The specific methods of synthesis can vary widely depending on the specific bioactive compound being synthesized .
- Results or Outcomes: The synthesized bioactive aromatic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
5. Application in the Production of Pyraclostrobin
- Summary of Application: The compound is used in the production of Pyraclostrobin, a broad-spectrum fungicide that is used to control a wide range of fungal diseases in crops .
- Methods of Application: Pyraclostrobin is typically applied as a spray to the leaves of plants. The specific application rate and timing can vary depending on the crop and the specific disease being targeted .
- Results or Outcomes: Pyraclostrobin has been shown to effectively control a wide range of fungal diseases, helping to improve crop yields .
6. Application in the Synthesis of Bioactive Aromatic Compounds
- Summary of Application: The compound, being a derivative of indole, can be used in the synthesis of various bioactive aromatic compounds .
- Methods of Application: The specific methods of synthesis can vary widely depending on the specific bioactive compound being synthesized .
- Results or Outcomes: The synthesized bioactive aromatic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIULUHUQDVELBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308736 | |
Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
39757-35-2 | |
Record name | Methyl 4-chloro-α,γ-dioxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39757-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 208710 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39757-35-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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